![molecular formula C20H12ClFN6O2S B2569230 6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1112348-43-2](/img/no-structure.png)

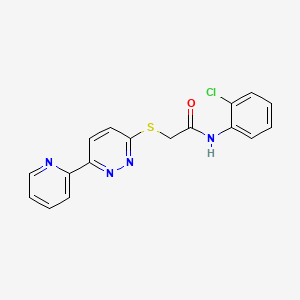

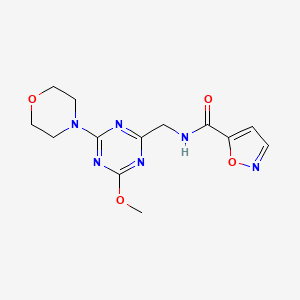

6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H12ClFN6O2S and its molecular weight is 454.86. The purity is usually 95%.

BenchChem offers high-quality 6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study highlighted the synthesis of fluoro-substituted benzo[b]pyran compounds, leading to derivatives with significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating the potential of such compounds in cancer therapy (Hammam et al., 2005). Another research work synthesized pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase agents, suggesting their potential as dual-function therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

Various studies have synthesized pyrazolopyrimidine derivatives with demonstrated antimicrobial activities against a range of bacteria and fungi. For instance, novel pyrazolopyrimidine derivatives showed moderate to outstanding antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (El-sayed et al., 2017). Another study focused on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with screened antibacterial activity (Solankee & Patel, 2004).

Herbicidal Activity

Research on pyrazolo[3,4-d]pyrimidine-4-one derivatives revealed good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L, showcasing their potential as herbicidal agents (Luo et al., 2017).

Synthesis and Characterization

Several studies have been dedicated to the synthesis and characterization of novel pyrazolopyrimidine derivatives, highlighting their diverse chemical properties and potential applications. For instance, the solvent-free synthesis approach was explored for heterocyclic compounds, including pyrazolopyrimidines, indicating an environmentally friendly methodology for generating these compounds (Martins et al., 2009).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thiol, which is synthesized from 3-chloro-4-fluoroaniline and 1,2,4-oxadiazole-5-carboxylic acid. The second intermediate is 5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which is synthesized from 5-phenyl-1H-pyrazole-3-carboxylic acid and ethyl acetoacetate. The two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "1,2,4-oxadiazole-5-carboxylic acid", "5-phenyl-1H-pyrazole-3-carboxylic acid", "ethyl acetoacetate", "coupling agent (e.g. N,N'-dicyclohexylcarbodiimide)", "solvents (e.g. dichloromethane, ethanol, etc.)", "reagents (e.g. triethylamine, hydrochloric acid, etc.)" ], "Reaction": [ "Synthesis of 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thiol:", "- React 3-chloro-4-fluoroaniline with 1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent (e.g. DCC) and a base (e.g. triethylamine) in a suitable solvent (e.g. dichloromethane) to form the intermediate 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thiol.", "Synthesis of 5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:", "- React 5-phenyl-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate in the presence of a base (e.g. sodium ethoxide) in a suitable solvent (e.g. ethanol) to form the intermediate 5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.", "Coupling of the two intermediates:", "- React the intermediate 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thiol with the intermediate 5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in the presence of a coupling agent (e.g. DCC) and a base (e.g. hydrochloric acid) in a suitable solvent (e.g. dichloromethane) to form the final product '6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one'." ] } | |

CAS RN |

1112348-43-2 |

Product Name |

6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |

Molecular Formula |

C20H12ClFN6O2S |

Molecular Weight |

454.86 |

IUPAC Name |

6-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C20H12ClFN6O2S/c21-14-8-11(6-7-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |

InChI Key |

XIFIWOHSBHBARK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

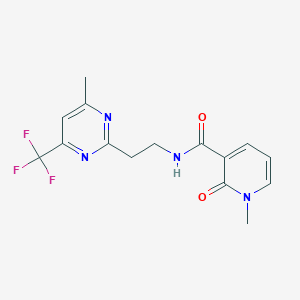

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2569149.png)

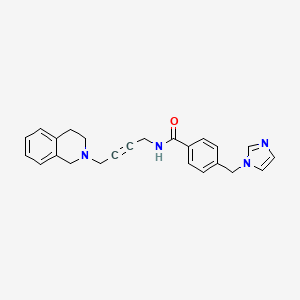

![2-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2569151.png)

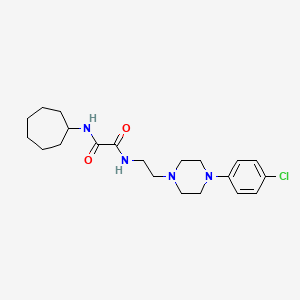

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2569156.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2569167.png)